molecular formula C45H80O2 B213092 2-Amino-4-hexenoic acid CAS No. 28024-56-8

2-Amino-4-hexenoic acid

Cat. No.: B213092
CAS No.: 28024-56-8
M. Wt: 129.16 g/mol
InChI Key: OPOBBDXDRHKTJF-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-hexenoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the fourth carbon of a hexenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-hexenoic acid can be achieved through several methods. One common approach involves the use of succinimide as a starting material. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the conversion of starting materials into the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-hexenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, saturated amino acids, and various substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-4-hexenoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Amino-4-hexenoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-2-aminohex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOBBDXDRHKTJF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28024-56-8
Record name 4-Hexonoic acid, 2-amino-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028024568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism by which 2-amino-4-hexenoic acid exerts its biological effects?

A1: this compound acts as an analogue of methionine, a naturally occurring amino acid essential for protein synthesis. Research suggests that its biological activity primarily stems from its interaction with methionyl tRNA synthetase (MetRS) []. This enzyme is responsible for attaching methionine to its specific transfer RNA (tRNA), a crucial step in protein synthesis. This compound exhibits high affinity for MetRS, effectively competing with methionine and becoming incorporated into proteins instead []. This substitution can disrupt protein structure and function, ultimately leading to the observed biological effects.

Q2: Can this compound be utilized in protein engineering applications?

A2: Yes, research demonstrates the successful incorporation of this compound into proteins in vivo []. Studies using E.coli as a model system show that it can substitute methionine with high efficiency, reaching nearly 85% replacement []. This capability opens up avenues for incorporating this unnatural amino acid into proteins, potentially introducing novel functionalities or serving as a tool for studying protein structure-function relationships.

Q3: Is there evidence of this compound being produced naturally?

A3: Interestingly, this compound is not merely a synthetic analogue. Research has identified it as a constituent of naturally occurring compounds called ilamycins [, ]. These molecules exhibit potent anti-tuberculosis activity, highlighting the potential of this unusual amino acid as a scaffold for developing new therapeutics. Understanding its biosynthetic pathway in ilamycin-producing organisms could provide valuable insights for future drug discovery efforts.

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